molecular formula C10H6ClNO3 B1611727 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid CAS No. 925940-95-0

5-(3-Chlorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B1611727
CAS No.: 925940-95-0
M. Wt: 223.61 g/mol
InChI Key: MSBRAMMMTSCNGV-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)isoxazole-3-carboxylic acid (CAS: 925940-95-0) is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 3-chlorophenyl group and at the 3-position with a carboxylic acid moiety. Its molecular formula is C₁₀H₆ClNO₃, with a molecular weight of 223.61 g/mol . This compound is typically stored under dry conditions at 2–8°C and exhibits hazards including skin/eye irritation and acute toxicity (H302, H315, H319, H335) .

Synthetic routes often involve cycloaddition-condensation reactions between activated nitro compounds and alkynes, catalyzed by bases like NaOH or DABCO . Palladium-catalyzed hydrogenation has also been employed to selectively reduce functional groups, though the isoxazole ring itself may remain intact under mild conditions .

Properties

IUPAC Name

5-(3-chlorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBRAMMMTSCNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588520
Record name 5-(3-Chlorophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925940-95-0
Record name 5-(3-Chlorophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylic acid
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Preparation Methods

Cyclization from Chalcone Precursors

A detailed synthetic route involves starting from a brominated chalcone derivative, which undergoes a ketone addition reaction with hydroxylamine to form the isoxazole ring. The process includes:

  • Protonation of the ketone oxygen.
  • Nucleophilic attack by hydroxylamine on the carbonyl carbon.
  • Formation of an intermediate oxime, followed by cyclization via nucleophilic substitution and elimination of bromine.
  • Base-mediated deprotonation and ring closure to yield the isoxazole core.

In the case of 5-(3-chlorophenyl)isoxazole derivatives, the aromatic ring bearing the chlorine substituent is introduced via the chalcone precursor. The final product is purified by column chromatography, yielding a white crystalline solid with high purity confirmed by NMR and IR spectroscopy.

Lithiation and Carbon Dioxide Quenching

Another method involves the lithiation of 3-chlorophenyl-substituted 5-chloroisoxazoles using n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group at the 3-position. This method proceeds as follows:

  • Treatment of 3-phenyl-5-chloroisoxazole with n-butyllithium generates a lithio intermediate.
  • Bubbling carbon dioxide into the reaction mixture leads to carboxylation.
  • Acidification and work-up yield this compound.

This approach was demonstrated to give good yields (~80%) and allows for regioselective functionalization at the 3-position of the isoxazole ring.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations Reference
Ketone Addition from Brominated Chalcone Brominated chalcone, hydroxylamine, base, column chromatography ~42 Straightforward, high purity Moderate yield, byproduct formation
Lithiation and Carboxylation 3-chlorophenyl-5-chloroisoxazole, n-BuLi, CO2 ~80 High regioselectivity, good yield Requires low temperature and dry conditions
Ultrasound-Assisted Condensation Hydroxylamine, alkynes, aqueous media, ultrasound High Catalyst-free, mild, fast May require optimization for specific substituents
Ionic Liquid-Mediated Synthesis β-diketone, hydroxylamine, ionic liquid High Environmentally benign, recyclable Ionic liquid cost, scalability

Research Findings and Analytical Data

  • NMR Spectroscopy : Successful synthesis is confirmed by the disappearance of ketone carbonyl peaks (~190-220 ppm) and the appearance of characteristic isoxazole carbons at ~168 ppm and ~161 ppm in ^13C-NMR spectra. ^1H-NMR shows aromatic and isoxazole proton signals with minor impurities.

  • IR Spectroscopy : The absence of conjugated C=O ketone peaks (1700-1675 cm^-1) and C-Br aliphatic peaks (650-510 cm^-1) confirms complete conversion of starting materials. The presence of C-O ring stretching (~1173 cm^-1) and C-Cl aromatic peaks (~1021 cm^-1) further supports product formation.

  • Physical Properties : The product typically appears as a white crystalline solid with melting points around 128-132 °C, consistent with literature values.

  • Yields and Purity : Yields vary depending on the method, with lithiation/carboxylation providing higher yields (~80%) compared to ketone addition (~42%). Purity is generally high after chromatographic purification.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes typical transformations such as esterification and amidation. These reactions are critical for modifying solubility, bioavailability, or further functionalization:

  • Esterification: Reaction with methanol under acidic conditions (H₂SO₄, reflux) yields the methyl ester, a precursor for nucleophilic acyl substitutions .

  • Amidation: Coupling with amines (e.g., 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) using catalysts like indium(III) trifluoromethanesulfonate produces hydrazide derivatives .

Table 1: Reaction Conditions for Carboxylic Acid Derivatives

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationMethanol, H₂SO₄, refluxMethyl ester75–85%
AmidationDCC, DMAP, RTHydrazide63–81%

Isoxazole Ring Modifications

The isoxazole ring participates in electrophilic substitutions and cycloadditions due to its electron-deficient nature:

  • Electrophilic Substitution: Chlorination at the 4-position of the isoxazole ring occurs using Cl₂/FeCl₃, though steric hindrance from the 3-chlorophenyl group limits reactivity .

  • Cycloaddition: The ring acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts .

Table 2: Reactivity of the Isoxazole Ring

Reaction TypeReagentsKey ObservationSource
ChlorinationCl₂/FeCl₃Low regioselectivity due to steric effects
Diels-AlderMaleic anhydride, 100°CBicyclic adduct formation (confirmed by NMR)

Substitution at the 3-Chlorophenyl Group

The 3-chlorophenyl substituent undergoes halogen exchange and coupling reactions:

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids replaces the chlorine atom, enabling aryl diversification .

  • Hydrolysis: Treatment with NaOH/H₂O at 80°C replaces chlorine with hydroxyl groups, though this is less favored due to deactivation by the electron-withdrawing isoxazole .

Table 3: Substituent Modifications

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives60–70%
HydrolysisNaOH, H₂O, 80°CHydroxyphenyl analog<20%

Oxidation and Reduction Pathways

  • Oxidation: The carboxylic acid resists further oxidation, but the isoxazole ring can be cleaved using KMnO₄ under acidic conditions to yield chlorophenyl-substituted diketones.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-enamine ketone, altering its electronic properties .

Table 4: Redox Reactions

Reaction TypeReagentsProductApplicationSource
Ring CleavageKMnO₄, H₂SO₄DiketoneIntermediate for heterocycles
HydrogenationH₂, Pd-C, EtOHβ-Enamine ketoneBioactive scaffold

Biological Activity and Pharmacological Derivatives

The compound’s derivatives exhibit immunosuppressive and antitubercular activities:

  • Urea/Thiourea Derivatives: Reaction with substituted phenyl ureas yields analogs with potent anti-TB activity (MIC: 0.25 µg/mL against Mtb) .

  • Sulfonamide Derivatives: Introducing sulfonyl groups enhances binding to biological targets like cyclooxygenases (COX) .

Table 5: Bioactive Derivatives

Derivative TypeBiological ActivityKey FindingSource
Urea analogAnti-TBMIC 0.25 µg/mL (drug-resistant Mtb)
Sulfonamide analogCOX-2 InhibitionIC₅₀ 1.2 µM (anti-inflammatory)

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that isoxazole derivatives can exhibit significant antimicrobial properties. Studies have shown that 5-(3-chlorophenyl)isoxazole-3-carboxylic acid demonstrates activity against various bacterial strains, making it a candidate for the development of new antibiotics .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Research
There is emerging evidence that compounds containing the isoxazole moiety can induce apoptosis in cancer cells. Preliminary studies on this compound indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action .

Agricultural Applications

1. Herbicide Development
The unique structure of isoxazole derivatives has made them attractive for herbicide development. Research has shown that certain isoxazole compounds can effectively inhibit plant growth by interfering with specific biochemical pathways, suggesting potential applications in crop protection .

2. Pest Control
Compounds similar to this compound have been explored for their insecticidal properties. Their ability to disrupt insect metabolism makes them candidates for developing environmentally friendly pest control agents .

Materials Science

1. Polymer Chemistry
The incorporation of isoxazole units into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The carboxylic acid functionality allows for further modification and cross-linking with other materials, leading to innovative applications in coatings and composites .

2. Sensing Applications
Research into the use of isoxazole derivatives in sensor technology has shown promise. Their ability to undergo specific chemical reactions makes them suitable for developing sensors that detect environmental pollutants or biological molecules .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multiple bacterial strains
Anti-inflammatory Effects Inhibits pro-inflammatory cytokines
Anticancer Activity Induces apoptosis in cancer cell lines
Herbicide Development Inhibits plant growth via biochemical pathways
Pest Control Disrupts insect metabolism
Polymer Chemistry Enhances thermal stability and mechanical strength
Sensing Applications Detects environmental pollutants

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors by mimicking the structure of natural substrates or inhibitors. The isoxazole ring can engage in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenyl-Substituted Isoxazole Derivatives

5-(3,4-Dichlorophenyl)isoxazole-3-carboxylic Acid (CAS: 334017-34-4)
  • Similarity Score : 0.99
  • Structure : Features two chlorine atoms at the 3- and 4-positions of the phenyl ring.
  • Properties: Increased molecular weight (258.07 g/mol) and lipophilicity compared to the monochloro analog.
5-(2-Chlorophenyl)isoxazole-3-carboxylic Acid (CAS: 334017-34-4)
  • Similarity Score : 0.95
  • Structure : Chlorine at the ortho position of the phenyl ring.
  • Properties : The ortho-substitution may induce steric effects, reducing reactivity in coupling reactions compared to meta-substituted derivatives. Molecular weight: 223.61 g/mol .
5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid
  • Synthesis : Prepared via cycloaddition of nitrile oxides with alkynes .
  • Applications : Intermediate in pharmaceuticals; methyl ester derivatives (e.g., methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate) are commercially available .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups :

    • 5-(4-Nitrophenyl)isoxazole-3-carboxylic Acid (11h): The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions. Yield: 64% via hydrolysis of ethyl esters .
    • 5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid (11c): Dual carboxylic acid groups increase solubility in polar solvents but may reduce membrane permeability .
  • Electron-Donating Groups :

    • 5-(Methoxyphenyl) Derivatives (11e–11g): Methoxy groups at para, meta, or ortho positions alter electronic density. For example, 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid (11g) exhibits a yield of 60%, lower than meta-substituted analogs (e.g., 11f: 69%) .

Halogen-Substituted Analogs

  • 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid (CAS: 887979-15-9): Bromine’s larger atomic radius may enhance van der Waals interactions in protein binding. Safety data indicate distinct handling requirements compared to chloro derivatives .

Ester Derivatives

  • Methyl and Ethyl Esters :
    • Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate : Priced at $210.25–$505.00 per gram , these esters are precursors for amide formation (e.g., allylamide derivatives) .
    • Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate : Used in synthesizing inhibitors targeting membrane-bound pyrophosphatases .

Comparative Data Table

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
5-(3-Chlorophenyl)isoxazole-3-carboxylic Acid 925940-95-0 3-ClPh, COOH 223.61 Intermediate, enzyme inhibition
5-(3,4-Dichlorophenyl)isoxazole-3-carboxylic Acid 334017-34-4 3,4-Cl₂Ph, COOH 258.07 High lipophilicity
5-(2-Chlorophenyl)isoxazole-3-carboxylic Acid 712348-40-8 2-ClPh, COOH 223.61 Steric hindrance effects
5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid N/A 4-MeOPh, COOH 219.20 Improved solubility
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate 176593-36-5 4-ClPh, COOCH₃ 237.65 Pharmaceutical intermediate

Key Findings and Implications

  • Substituent Position : Meta-chloro substitution (as in the target compound) balances electronic and steric effects, favoring synthetic accessibility and reactivity .
  • Biological Relevance: Carboxylic acid derivatives are pivotal in designing enzyme inhibitors (e.g., monoamine oxidase) , though activity varies with substituent electronegativity and position.
  • Commercial Viability : Methyl/ethyl esters are more commercially prevalent due to stability and ease of handling , while carboxylic acids serve as versatile intermediates for further functionalization .

This comparative analysis underscores the importance of substituent engineering in optimizing the physicochemical and biological profiles of isoxazole derivatives. Future research should explore quantitative structure-activity relationships (QSAR) for targeted applications.

Biological Activity

5-(3-Chlorophenyl)isoxazole-3-carboxylic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H6ClNO3C_{10}H_6ClNO_3 and a molecular weight of 223.61 g/mol. The compound contains an isoxazole ring, a chlorophenyl group at the 5-position, and a carboxylic acid group at the 3-position. These structural characteristics contribute to its reactivity and biological properties, making it a subject of interest in various research fields.

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

  • Immunosuppressive Properties : Studies have shown that isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). The compound demonstrated differential toxicity against various cell lines, suggesting potential therapeutic applications in autoimmune diseases .
  • Antiproliferative Effects : In vitro studies revealed that this compound can inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production, indicating its role in modulating inflammatory responses. It also promotes apoptosis in certain cell types by activating caspases and NF-κB pathways .
  • Cellular Mechanisms : The mechanism of action involves interactions with specific molecular targets, potentially acting as inhibitors of key enzymes or receptors involved in cellular signaling pathways. This interaction could modulate various biochemical processes critical for disease progression.

Synthesis Methods

The synthesis of this compound typically involves several methods:

  • Vilsmeier Reagent Reaction : One common method includes reacting phenylacetic acid derivatives with a Vilsmeier reagent followed by quenching with an aqueous solution to yield the desired product.
  • Condensation Reactions : Other synthetic routes may involve condensation reactions that form the isoxazole structure from appropriate starting materials .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other isoxazole derivatives, which share structural similarities but differ in substituents or functional groups. The following table summarizes some notable compounds:

Compound NameStructure FeaturesUnique Aspects
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid Similar isoxazole structureDifferent chlorophenyl position
3-(3-Chlorophenyl)isoxazole-5-carboxylic acid Isoxazole ring but different positionPotentially different biological activity
5-(Phenyl)isoxazole-3-carboxylic acid No chlorine substituentBroader spectrum of activity

These compounds demonstrate how variations in substituents can significantly affect their chemical properties and biological activities.

Case Studies and Research Findings

Several studies have investigated the immunosuppressive and antiproliferative effects of isoxazole derivatives, including this compound:

  • Immunosuppressive Activity : A study reported that certain isoxazoles inhibited PBMC proliferation in vitro, with varying degrees of effectiveness depending on their structure. The most potent compounds were selected for further investigation due to their lack of toxicity and strong antiproliferative activity .
  • Mechanistic Insights : Research has indicated that some isoxazoles may act as p38 MAP kinase inhibitors or interfere with other signaling pathways related to inflammation and immune responses . This suggests that this compound could be developed as a therapeutic agent for conditions requiring immune modulation.

Q & A

Q. What strategies are recommended for elucidating the compound’s role in multi-step syntheses (e.g., as a building block)?

  • Methodology : Utilize the carboxylic acid group for amide coupling (EDCI/HOBt) or esterification (DCC/DMAP). Monitor reactivity via in situ IR or NMR. For heterocyclic extensions, explore Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura with boronic acids) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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